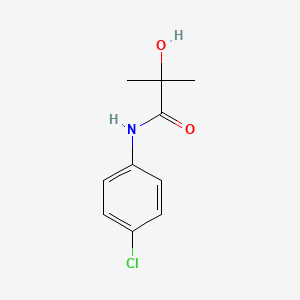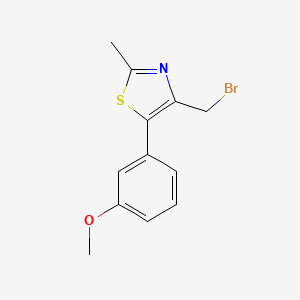
4-(Bromomethyl)-5-(3-methoxyphenyl)-2-methylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-5-(3-methoxyphenyl)-2-methylthiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromomethyl group, a methoxyphenyl group, and a methyl group attached to the thiazole ring
Métodos De Preparación
The synthesis of 4-(Bromomethyl)-5-(3-methoxyphenyl)-2-methylthiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of the corresponding methylthiazole derivative using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Suzuki coupling reaction between a boronic acid derivative of 3-methoxyphenyl and the corresponding bromo-substituted thiazole.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Análisis De Reacciones Químicas
4-(Bromomethyl)-5-(3-methoxyphenyl)-2-methylthiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to form thiazolidines.
Coupling Reactions: The methoxyphenyl group can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form biaryl or aryl-alkyne derivatives.
Common reagents used in these reactions include N-bromosuccinimide (NBS), palladium catalysts, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-5-(3-methoxyphenyl)-2-methylthiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-5-(3-methoxyphenyl)-2-methylthiazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxyphenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar compounds to 4-(Bromomethyl)-5-(3-methoxyphenyl)-2-methylthiazole include:
4-(Chloromethyl)-5-(3-methoxyphenyl)-2-methylthiazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-(Bromomethyl)-5-(4-methoxyphenyl)-2-methylthiazole: Similar structure but with a methoxy group at the para position of the phenyl ring.
4-(Bromomethyl)-5-(3-hydroxyphenyl)-2-methylthiazole: Similar structure but with a hydroxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C12H12BrNOS |
|---|---|
Peso molecular |
298.20 g/mol |
Nombre IUPAC |
4-(bromomethyl)-5-(3-methoxyphenyl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C12H12BrNOS/c1-8-14-11(7-13)12(16-8)9-4-3-5-10(6-9)15-2/h3-6H,7H2,1-2H3 |
Clave InChI |
RYTFGGNKPZYEFI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(S1)C2=CC(=CC=C2)OC)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(3-Bromo-phenoxy)-5-methoxy-phenyl]-acetic acid methyl ester](/img/structure/B13926924.png)


![4-Bromo-6-nitrobenzo[d]thiazole](/img/structure/B13926934.png)
![ethyl 2-benzyl-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B13926935.png)

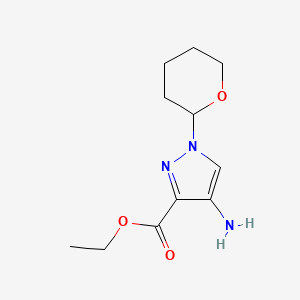

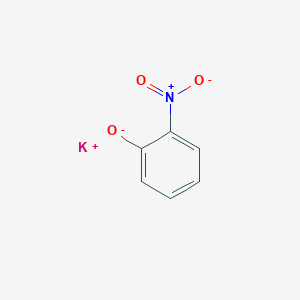
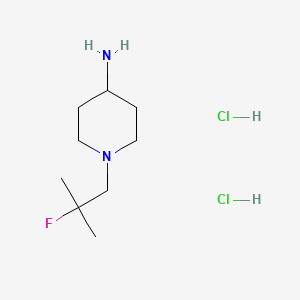
![[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl](methyl)propanedioic acid](/img/structure/B13926987.png)
![6-Iodoimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B13926989.png)
